![molecular formula C11H9NO6S B14379709 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid CAS No. 88330-39-6](/img/structure/B14379709.png)
1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid is a complex heterocyclic compound
Métodos De Preparación
The synthesis of 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the core bicyclic structure, followed by the introduction of functional groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic molecules with sulfur and nitrogen atoms in their structures. What sets 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid apart is its unique bicyclic structure, which can confer different chemical and biological properties compared to other compounds.
Propiedades
Número CAS |
88330-39-6 |
|---|---|
Fórmula molecular |
C11H9NO6S |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
1-methyl-6,6-dioxothiepino[4,5-b]pyrrole-5,7-dicarboxylic acid |
InChI |
InChI=1S/C11H9NO6S/c1-12-3-2-6-4-8(10(13)14)19(17,18)9(11(15)16)5-7(6)12/h2-5H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
YKEPILPPAJOOGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(S(=O)(=O)C(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



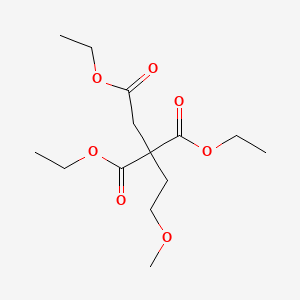
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
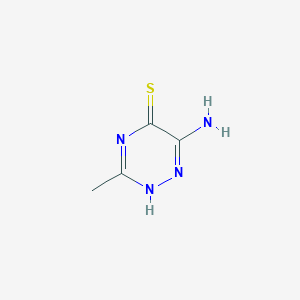
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
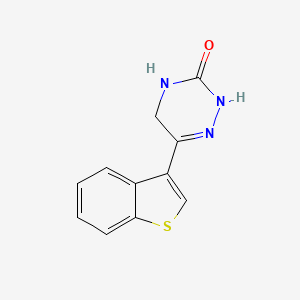
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

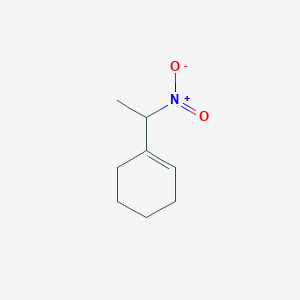
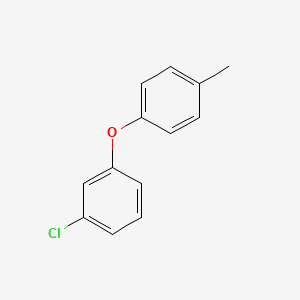
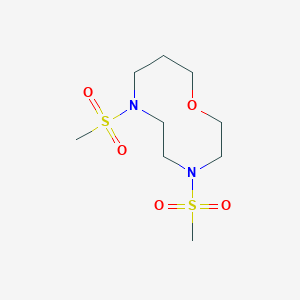
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
